molecular formula C17H17N3O4 B570432 Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate CAS No. 1585235-96-6

Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate

Cat. No.: B570432
CAS No.: 1585235-96-6
M. Wt: 327.34
InChI Key: CSVPDOWDUJFRFZ-ZDUSSCGKSA-N
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Description

Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate is a derivative of Midazolam. Midazolam is anesthetic;  anticonvulsant;  sedative;  hypnotic.

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been utilized in the synthesis of novel heterocyclic compounds, particularly imidazo and pyrrolo derivatives. Duceppe and Gauthier (1985) discussed the synthesis of derivatives of 9H-imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines and 10H-pyrimido[1,2-a]pyrrolo[2,1-c]-benzodiazepines, which are closely related to the compound (Duceppe & Gauthier, 1985).

Pharmacological Properties

  • Chimirri et al. (1993) reported on the synthesis of pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines and related compounds, exploring their potential as benzodiazepine ligands, indicating a pharmaceutical application (Chimirri et al., 1993).
  • Wright et al. (1978) investigated derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine for their anxiolytic properties, suggesting potential applications in anxiety treatment (Wright et al., 1978).

Benzodiazepine Receptor Research

  • June et al. (1998) studied a related compound, Ru 34000, for its effects on ethanol-maintained behaviors, shedding light on the role of benzodiazepine receptors in alcohol-related behaviors (June et al., 1998).

Antibacterial Potential

  • Fujita et al. (1996) synthesized 5-alkoxyimidazoquinolones as potential antibacterial agents, demonstrating the compound's relevance in antibacterial research (Fujita et al., 1996).

Neuropharmacology

  • Li et al. (2001) evaluated native GABA(A) receptors containing an alpha 5 subunit using related compounds, contributing to our understanding of GABA(A) receptor pharmacology (Li et al., 2001).

Properties

CAS No.

1585235-96-6

Molecular Formula

C17H17N3O4

Molecular Weight

327.34

InChI

InChI=1S/C17H17N3O4/c1-23-10-5-6-12-11(8-10)16(21)19-7-3-4-13(19)15-14(17(22)24-2)18-9-20(12)15/h5-6,8-9,13H,3-4,7H2,1-2H3/t13-/m0/s1

InChI Key

CSVPDOWDUJFRFZ-ZDUSSCGKSA-N

SMILES

COC1=CC2=C(C=C1)N3C=NC(=C3C4CCCN4C2=O)C(=O)OC

Synonyms

(13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-Imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic Acid Methyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 4
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate

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